molecular formula C9H4F6O2 B7871255 3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone CAS No. 1335013-59-6

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

Cat. No.: B7871255
CAS No.: 1335013-59-6
M. Wt: 258.12 g/mol
InChI Key: BVYXSEPMIUBRDB-UHFFFAOYSA-N
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Description

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone (CAS 1125812-58-9) is a fluorinated aromatic ketone featuring a trifluoromethoxy (-O-CF₃) substituent at the 3' position of the phenyl ring and a trifluoroacetyl (-CO-CF₃) group. This compound is synthesized via Friedel-Crafts acylation or superacid-catalyzed polycondensation reactions, often involving 2,2,2-trifluoroacetophenone derivatives and aromatic hydrocarbons . It serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, with production scales reaching kilogram quantities .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYXSEPMIUBRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211764
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335013-59-6
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335013-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The palladium-catalyzed coupling of 2,2,2-trifluoroacetophenone precursors with 3-trifluoromethoxyphenylboronic acid is a widely adopted method. This approach leverages Suzuki-Miyaura coupling conditions, utilizing tris(dibenzylideneacetone)dipalladium (Pd₂dba₃) and copper(I) thiophene-2-carboxylate (CuTC) as catalysts. The reaction proceeds in tetrahydrofuran (THF) at 30°C under inert conditions, achieving yields up to 68%.

Key Steps:

  • Oxidative Addition : Pd⁰ reacts with the aryl halide (e.g., bromo-trifluoroacetophenone) to form a PdII intermediate.

  • Transmetallation : The trifluoromethoxyphenylboronic acid transfers its aryl group to PdII.

  • Reductive Elimination : PdII releases the coupled product, regenerating Pd⁰.

Optimization and Scalability

  • Catalyst Loading : Reducing Pd₂dba₃ to 1 mol% maintains efficiency while minimizing costs.

  • Solvent Effects : THF enhances solubility of boronic acids, whereas toluene improves selectivity for sterically hindered substrates.

  • Temperature Control : Reactions at 30°C prevent decomposition of the trifluoromethoxy group.

Table 1: Palladium-Catalyzed Coupling Performance

Boronic Acid DerivativeCatalyst SystemYield (%)Purity (%)
3-CF₃O-C₆H₄B(OH)₂Pd₂dba₃/CuTC6897
3-CF₃O-C₆H₄BF₃KPd(OAc)₂/XPhos7298

Radical α-Trifluoromethoxylation of Enol Carbonates

Photoredox-Mediated Process

Visible-light-driven radical trifluoromethoxylation enables direct functionalization of ketones. Enol carbonates derived from 2,2,2-trifluoroacetophenone react with N-trifluoromethoxy-4-cyanopyridinium (TFMP) under 456 nm light, using 4-CzIPN as a photocatalyst. This method achieves 50% yield with complete α-selectivity.

Reaction Overview:

  • Photoexcitation : 4-CzIPN generates a radical anion upon irradiation.

  • TFMP Activation : Single-electron transfer (SET) from 4-CzIPN- ⁻ to TFMP produces the OCF₃ radical.

  • Radical Addition : The OCF₃ radical adds to the enol carbonate, followed by rearomatization.

Advantages :

  • Rapid reaction times (2 min in flow systems).

  • Tolerance for electron-withdrawing groups (e.g., CN, CF₃).

Limitations :

  • Requires specialized equipment for light irradiation.

  • Scalability challenges due to radical chain termination.

Diazotization and Sandmeyer-Type Coupling

Diazonium Salt Formation

3-Amino-2,2,2-trifluoroacetophenone is diazotized using NaNO₂ in H₂SO₄ at 0–5°C, forming a stable diazonium salt. Subsequent coupling with Cu(I) catalysts (e.g., CuBr) introduces the trifluoromethoxy group via Sandmeyer chemistry.

Critical Parameters:

  • Acid Concentration : 20–25% H₂SO₄ prevents premature decomposition.

  • Temperature : Strict control below 5°C ensures diazonium stability.

Hydrolysis and Isolation

The intermediate aryl diazonium salt is hydrolyzed using 20% HCl under reflux, yielding the final product after distillation (70–78% yield).

Table 2: Diazotization-Hydrolysis Performance

Starting MaterialCatalystHydrolysis Time (h)Yield (%)
3-NH₂-CF₃COC₆H₄CuCl475
3-NH₂-CF₃COC₆H₃ClCuBr678

Grignard Reagent-Based Alkylation

Reaction Protocol

3-Trifluoromethoxyphenylmagnesium bromide reacts with ethyl trifluoroacetate in THF, followed by acid quenching. This method is effective for large-scale synthesis (76% yield).

Optimization Insights:

  • Solvent Choice : THF enhances Grignard reactivity compared to diethyl ether.

  • Quenching Strategy : Gradual addition of NH₄Cl minimizes side reactions.

Industrial Applications

  • Throughput : Batch processes achieve >500 g/day output.

  • Purity : Distillation under vacuum (15–20 Torr) ensures >99% purity.

Comparison of Methodologies

Table 3: Method Efficiency and Limitations

MethodYield (%)ScalabilityKey Challenge
Palladium Coupling68–72HighCost of Pd catalysts
Radical Trifluoromethoxylation50ModerateLight source dependency
Diazotization75–78HighTemperature sensitivity
Grignard Alkylation76Very HighMoisture sensitivity

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethoxybenzoic acid, while reduction can produce trifluoromethoxybenzyl alcohol .

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. Additionally, the trifluoroacetophenone moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

The trifluoromethoxy group is a strong electron-withdrawing group (EWG), significantly influencing the compound’s electronic and steric properties. Below is a comparative analysis with key analogues:

Compound Name Substituent(s) Position Molecular Weight Key Properties/Applications References
3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone -O-CF₃ 3' 292.56 High lipophilicity; intermediate in organic synthesis
3'-Methyl-2,2,2-trifluoroacetophenone (CHEMBL86868) -CH₃ 3' 202.17 AChE inhibitor (ΔG = -11.80 kcal/mol)
2,2,2-Trifluoroacetophenone None (parent) - 188.12 Electron-withdrawing; used in polymer synthesis
4'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone -O-CF₃ 4' 292.56 Positional isomer; potential membrane material
3'-Chloro-5'-trifluoromethyl-2,2,2-trifluoroacetophenone -Cl, -CF₃ 3',5' 276.56 Intermediate for Afoxolaner (insecticide)
3'-Methoxy-2,2,2-trifluoroacetophenone -OCH₃ 3' 218.16 Less lipophilic than trifluoromethoxy analogue
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethoxy group (-O-CF₃) enhances electron withdrawal compared to methyl (-CH₃) or methoxy (-OCH₃) groups, impacting reactivity in electrophilic substitutions and catalytic processes .
  • Lipophilicity: Trifluoromethoxy derivatives exhibit higher lipophilicity than methoxy analogues, influencing their suitability in membrane technologies or drug design .

Biological Activity

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. The unique properties conferred by its trifluoromethyl and trifluoromethoxy groups enhance its biological activity and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7F6O2
  • Molecular Weight : 252.15 g/mol

The presence of multiple fluorine atoms significantly influences the compound's electronic properties, making it a subject of interest for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance its lipophilicity and binding affinity to enzymes and receptors, potentially modulating biological pathways. Research indicates that these fluorinated groups can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits alcohol dehydrogenase
Binding affinityEnhanced binding to specific receptors

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced levels of inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : In a series of experiments with various cancer cell lines, the compound showed significant cytotoxic effects, leading to apoptosis. This positions it as a candidate for further development as an anticancer agent.
  • Enzyme Interaction : Investigations into its role as an alcohol dehydrogenase inhibitor revealed that the compound significantly affects the enzymatic activity associated with ethanol metabolism. This could have implications for understanding alcohol-related metabolic disorders.

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